1-[(Hexylamino)methyl]cyclobutan-1-ol
Description
Properties
CAS No. |
1597606-99-9 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(hexylamino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-9-12-10-11(13)7-6-8-11/h12-13H,2-10H2,1H3 |
InChI Key |
WFANNSLAKQZDJJ-UHFFFAOYSA-N |
SMILES |
CCCCCCNCC1(CCC1)O |
Canonical SMILES |
CCCCCCNCC1(CCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Properties
- Lipophilicity: The hexylamino group (C6 alkyl chain) is expected to increase lipophilicity compared to methylamino (C1, ) or cyclopropane-containing analogs (). This may reduce water solubility but enhance membrane permeability in biological systems.
- Solubility: 1-(aminomethyl)cyclobutanol hydrochloride () is water-soluble due to its ionic nature, whereas analogs with bulky hydrophobic groups (e.g., cycloheptylamino , fluorophenyl ) likely exhibit lower aqueous solubility.
- Reactivity: The epoxide-containing derivative () shows higher reactivity due to the strained oxirane ring, unlike the stable hexylamino variant. Fluorophenyl-substituted compounds () may engage in π-π interactions or halogen bonding.
Preparation Methods
Reductive Amination of Cyclobutanone with Hexylamine
This is a common and efficient method to prepare amino alcohols on cyclic ketones.
- Step 1: Condensation of cyclobutanone with hexylamine in an appropriate solvent (e.g., ethanol, methanol) to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine alcohol using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C).
$$
\text{Cyclobutanone} + \text{Hexylamine} \xrightarrow{\text{Condensation}} \text{Imine intermediate} \xrightarrow[\text{Reducing agent}]{\text{NaBH}4 \text{ or } H2/Pd} 1-[(\text{Hexylamino})\text{methyl}]\text{cyclobutan-1-ol}
$$
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol | Polar protic solvents preferred |
| Temperature | 0–50 °C | Room temperature to mild heat |
| Reducing agent | NaBH4, H2/Pd | NaBH4 for mild conditions |
| Reaction time | 2–24 hours | Depending on scale and catalyst |
Research Findings and Yields
While direct literature on this exact compound is sparse, analogous compounds and related cyclobutanol amines have been reported with yields ranging from 60% to 85% depending on conditions.
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Reductive amination (NaBH4) | 70–80 | >95 | Mild conditions, good selectivity |
| Catalytic hydrogenation | 75–85 | >98 | Requires hydrogen source and catalyst |
| Nucleophilic substitution | 60–75 | 90–95 | Longer reaction times, requires activation |
Analytical and Purification Techniques
- Purification: Typically by column chromatography or recrystallization.
- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure.
- Data: Molecular weight 205.30 g/mol; molecular formula C13H27NO (consistent with hexylamino substitution and cyclobutanol core).
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Cyclobutanone | Hexylamine, NaBH4 or H2/Pd, EtOH | 70–85 | Mild, selective, high purity | Requires reducing agent |
| Nucleophilic Substitution | Cyclobutanol tosylate | Hexylamine, DMF/DMSO, reflux | 60–75 | Direct substitution | Requires activation step |
Q & A
Q. How can researchers validate the purity of this compound batches for publication?
- Answer :
- Chromatographic methods : Use HPLC with a C18 column and UV detection at 254 nm. Purity ≥95% is typically required.
- Elemental analysis : Compare experimental C/H/N ratios to theoretical values (calculated via PubChem ).
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